

An In-depth Technical Guide to 2-Iodopyridine-3-carboxylic acid

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Compound of Interest

Compound Name: **2-Iodopyridine-3-carboxylic acid**

Cat. No.: **B1601361**

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Abstract

This technical guide provides a comprehensive overview of **2-Iodopyridine-3-carboxylic acid** (CAS No. 6042-35-9), a valuable heterocyclic building block in synthetic organic chemistry and drug discovery. This document details the compound's key identifiers, physicochemical properties, a robust synthesis protocol via a Sandmeyer-type reaction, and its application as a key intermediate in the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors. We will explore the underlying chemical principles, provide detailed experimental procedures, and illustrate a practical application in the synthesis of biaryl compounds, a common motif in modern pharmaceuticals.

Compound Identification and Properties

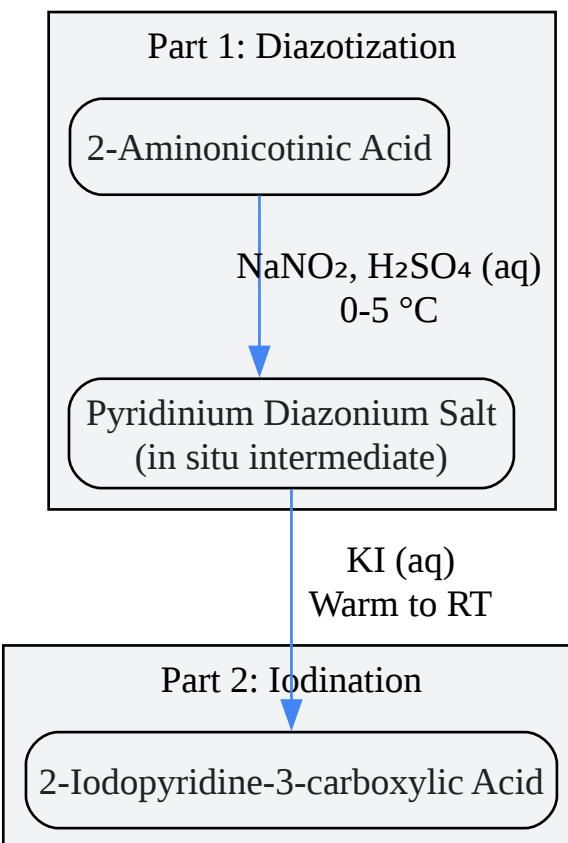
2-Iodopyridine-3-carboxylic acid, also known as 2-iodonicotinic acid, is a substituted pyridine derivative. The presence of an iodine atom at the 2-position and a carboxylic acid at the 3-position makes it a highly versatile bifunctional molecule. The iodine atom serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, while the carboxylic acid moiety can be used for amide bond formation or other derivatizations.

Property	Value	Reference
CAS Number	6042-35-9	[1]
Molecular Formula	C ₆ H ₄ INO ₂	[1]
Molecular Weight	249.01 g/mol	[1]
IUPAC Name	2-iodopyridine-3-carboxylic acid	[1]
Appearance	Expected to be an off-white to yellow solid	
Solubility	Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols	
SMILES	C1=CC=C(C(=C1I)C(=O)O)N	
InChI Key	KEYRTRGLKSAGJN-UHFFFAOYSA-N	

Synthesis of 2-Iodopyridine-3-carboxylic acid

The most logical and established synthetic route to **2-Iodopyridine-3-carboxylic acid** is through the diazotization of its corresponding amine precursor, 2-aminonicotinic acid (CAS 5345-47-1), followed by a Sandmeyer-type reaction with an iodide source.[\[2\]](#)[\[3\]](#)[\[4\]](#) This classical transformation is highly reliable for installing an iodine atom onto an aromatic ring.[\[5\]](#)

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **2-Iodopyridine-3-carboxylic acid**.

Detailed Experimental Protocol

This protocol is based on established Sandmeyer reaction procedures for heterocyclic amines.

Materials:

- 2-Aminonicotinic acid
- Concentrated Sulfuric Acid (H₂SO₄)
- Sodium Nitrite (NaNO₂)
- Potassium Iodide (KI)
- Sodium Thiosulfate (Na₂S₂O₃)

- Deionized Water
- Diethyl Ether or Ethyl Acetate
- Anhydrous Magnesium Sulfate ($MgSO_4$)
- Ice

Procedure:

- **Diazotization:**
 - In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 1.0 equivalent of 2-aminonicotinic acid in deionized water.
 - Cool the suspension to 0-5 °C using an ice-salt bath.
 - Slowly add 2.5 equivalents of concentrated sulfuric acid dropwise, ensuring the temperature remains below 10 °C. The starting material should dissolve to form the corresponding ammonium salt.
 - In a separate beaker, dissolve 1.1 equivalents of sodium nitrite in a minimal amount of cold deionized water.
 - Add the sodium nitrite solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature strictly between 0-5 °C. Vigorous stirring is crucial to ensure efficient formation of the diazonium salt.
 - Causality: The cold, acidic conditions are essential to generate nitrous acid (HNO_2) in situ from $NaNO_2$ and H_2SO_4 . The nitrous acid then reacts with the primary amine to form the diazonium salt. Keeping the temperature low is critical as diazonium salts are thermally unstable and can decompose prematurely.
- **Iodination:**
 - In a separate, larger beaker, dissolve 1.5 equivalents of potassium iodide in deionized water.

- Slowly and carefully add the cold diazonium salt solution from step 1 to the potassium iodide solution. This addition should be done portion-wise to control the effervescence (evolution of N_2 gas).
- Causality: The iodide ion (I^-) from KI acts as a nucleophile, displacing the diazonium group ($-N_2^+$), which is an excellent leaving group due to the formation of highly stable dinitrogen gas. This is a classic Sandmeyer-type displacement.
- After the addition is complete, allow the mixture to slowly warm to room temperature and then gently heat to 40-50 °C for 1 hour to ensure the reaction goes to completion.

- Work-up and Purification:
 - Cool the reaction mixture to room temperature. A precipitate of the crude product should be visible.
 - Add a saturated solution of sodium thiosulfate to quench any excess iodine (indicated by the disappearance of the brown I_2 color).
 - Isolate the crude solid product by vacuum filtration.
 - Wash the solid with cold deionized water and then a small amount of cold diethyl ether.
 - For higher purity, the crude product can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture. Dry the purified product under vacuum.

Spectroscopic Characterization (Predicted)

While a complete, published dataset for **2-iodopyridine-3-carboxylic acid** is not readily available, its spectral characteristics can be reliably predicted based on analysis of its structural analogues, such as 2-iodopyridine and other isomers of iodopyridine carboxylic acid.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Technique	Predicted Data
¹ H NMR	(Predicted for DMSO-d ₆ , 400 MHz): δ ~13.5 (s, 1H, -COOH), δ ~8.5 (dd, 1H, H-6), δ ~8.2 (dd, 1H, H-4), δ ~7.4 (dd, 1H, H-5). Chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of both the iodine and carboxylic acid groups.
¹³ C NMR	(Predicted for DMSO-d ₆ , 100 MHz): δ ~165 (-COOH), δ ~152 (C-6), δ ~145 (C-4), δ ~130 (C-5), δ ~128 (C-3), δ ~115 (C-2, bearing Iodine). The C-2 carbon directly attached to the iodine atom is expected to be significantly shielded compared to its protonated counterpart.
FT-IR	(KBr, cm ⁻¹):~3000-2500 (broad O-H stretch of carboxylic acid), ~1700 (strong C=O stretch), ~1600, 1450 (C=C and C=N aromatic stretches), ~1250 (C-O stretch), ~750 (C-I stretch).
Mass Spec	(ESI-MS):m/z 249.9 [M+H] ⁺ , 248.9 [M-H] ⁻ . The isotopic pattern for iodine (¹²⁷ I) is 100% abundant will be distinct.

Applications in Drug Development: A Key Intermediate

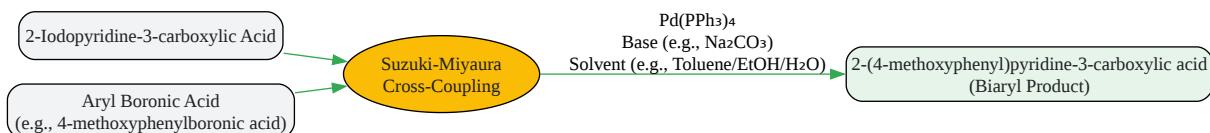
Halogenated pyridines are fundamental building blocks in medicinal chemistry. The C-I bond in **2-Iodopyridine-3-carboxylic acid** is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms new carbon-carbon bonds.^[11] This reaction is a cornerstone of modern pharmaceutical synthesis, enabling the construction of complex biaryl systems found in many drug candidates.

A pertinent example is the synthesis of inhibitors for oncogenic phosphatases like Wip1 (PPM1D).^{[12][13][14][15]} The drug GSK2830371, a selective allosteric inhibitor of Wip1,

features a complex substituted pyridine core.[13] The synthesis of such molecules often relies on the coupling of a halogenated pyridine with a suitable boronic acid or ester partner.

Representative Workflow: Suzuki Coupling

The following workflow illustrates how **2-Iodopyridine-3-carboxylic acid** can be used as a key starting material in a Suzuki coupling to generate a biaryl scaffold, a critical step towards synthesizing complex molecules like Wip1 inhibitors.



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Caption: Suzuki-Miyaura coupling using **2-Iodopyridine-3-carboxylic acid**.

Representative Experimental Protocol: Suzuki Coupling

Materials:

- **2-Iodopyridine-3-carboxylic acid** (1.0 eq)
- Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
- Sodium Carbonate (Na₂CO₃) (2.5 eq)
- Solvent mixture: Toluene, Ethanol, and Water (e.g., 4:1:1 ratio)

Procedure:

- To a Schlenk flask, add **2-Iodopyridine-3-carboxylic acid**, the arylboronic acid, and sodium carbonate.

- Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
- Add the palladium catalyst, $\text{Pd}(\text{PPh}_3)_4$, to the flask.
- Add the degassed solvent mixture via syringe.
- Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
- Causality: The Pd(0) catalyst undergoes oxidative addition into the C-I bond of the iodopyridine. Following transmetalation with the boronic acid (activated by the base), reductive elimination occurs to form the new C-C bond and regenerate the Pd(0) catalyst, thus completing the catalytic cycle.
- Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. The aqueous layer can be acidified to precipitate the carboxylic acid product if necessary.
- The organic layers are combined, dried over anhydrous MgSO_4 , filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Conclusion

2-Iodopyridine-3-carboxylic acid is a high-value synthetic intermediate whose strategic placement of reactive functional groups enables its use in robust and versatile synthetic transformations. The Sandmeyer-type synthesis provides a reliable route to this compound, and its utility in palladium-catalyzed cross-coupling reactions makes it an essential tool for medicinal chemists. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in the discovery and development of novel chemical entities.

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